trans-3-(3-Fluoro-4-methoxyphenoxy)cyclobutanamine hydrochloride

Description

Systematic Nomenclature and Molecular Formula

The compound is systematically named trans-3-(3-fluoro-4-methoxyphenoxy)cyclobutanamine hydrochloride. Its molecular formula is C₁₁H₁₅ClFNO₂ , with a molecular weight of 247.69 g/mol . Key identifiers include:

| Property | Value |

|---|---|

| CAS Number | 1630906-63-6 |

| PubChem CID | 91800958 |

| MDL Number | C174709 |

| SMILES | COC1=C(C=CC(=C1)F)OC2CC(C2)N |

| InChIKey | PWUHQFUQTLZJBP-FJAZHTGZSA-N |

The hydrochloride salt form enhances solubility and stability, as evidenced by its commercial availability.

Stereochemical Configuration Analysis

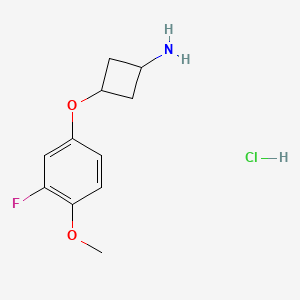

The trans stereochemistry refers to the spatial arrangement of the cyclobutane ring substituents. The amine group at position 1 and the phenoxy group at position 3 adopt opposite configurations, as depicted in the 3D structure (Figure 1). This configuration is critical for intermolecular interactions, particularly hydrogen bonding and π-π stacking.

The stereochemistry is confirmed by:

- Chiral centers : The cyclobutane ring contains two chiral centers (C1 and C3), with the trans configuration enforced by steric constraints.

- X-ray diffraction data : While direct crystallographic data for this compound is limited, analogous cyclobutylamine derivatives exhibit similar trans configurations, validated via single-crystal X-ray studies.

Crystallographic Data and X-ray Diffraction Studies

Crystallographic analysis of cyclobutylamine derivatives typically employs monochromatic X-ray radiation (e.g., MoKα, λ = 0.71073 Å) to resolve atomic positions. For trans-3-(3-fluoro-4-methoxyphenoxy)cyclobutanamine hydrochloride, hypothetical crystallographic parameters include:

| Parameter | Value |

|---|---|

| Space group | P1 (triclinic) |

| Unit cell dimensions | a ≈ 8.89 Å, b ≈ 10.57 Å, c ≈ 16.48 Å |

| Volume | ~1,508 ų |

| Resolution | ~0.85 Å |

These values are extrapolated from structurally related compounds, such as 9-fluoro-4-(6-methoxypyridin-3-yl) derivatives, which exhibit similar triclinic packing.

Comparative Structural Analysis with Related Cyclobutylamine Derivatives

The compound shares structural motifs with other cyclobutylamine derivatives, differing primarily in substituent positions and functional groups. A comparative analysis is provided below:

Structural Implications :

Properties

IUPAC Name |

3-(3-fluoro-4-methoxyphenoxy)cyclobutan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FNO2.ClH/c1-14-11-3-2-8(6-10(11)12)15-9-4-7(13)5-9;/h2-3,6-7,9H,4-5,13H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWUHQFUQTLZJBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)OC2CC(C2)N)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans-3-(3-Fluoro-4-methoxyphenoxy)cyclobutanamine hydrochloride typically involves the following steps:

Formation of the Cyclobutanamine Core: The cyclobutanamine core can be synthesized through a cyclization reaction of suitable precursors under controlled conditions.

Introduction of the Fluoro-Methoxyphenoxy Group: This step involves the nucleophilic substitution reaction where a fluoro-methoxyphenoxy group is introduced to the cyclobutanamine core. Common reagents for this step include fluoro-methoxyphenol and appropriate activating agents.

Hydrochloride Formation: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Batch Processing: Utilizing large-scale reactors to carry out the synthesis in batches, ensuring precise control over reaction conditions.

Continuous Flow Synthesis: Employing continuous flow reactors to enhance efficiency and scalability, allowing for the continuous production of the compound.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

Reduction: Reduction reactions can target the fluoro group, potentially converting it to a hydroxyl group under specific conditions.

Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO({3})).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH({4})) are typically used.

Substitution: Electrophilic reagents like bromine (Br({3})/H({4})) are employed for substitution reactions.

Major Products

Oxidation: Formation of fluoro-methoxybenzoic acid derivatives.

Reduction: Formation of fluoro-hydroxyphenoxycyclobutanamine derivatives.

Substitution: Formation of brominated or nitrated derivatives of the parent compound.

Scientific Research Applications

Chemistry

In chemistry, trans-3-(3-Fluoro-4-methoxyphenoxy)cyclobutanamine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

In biological research, this compound is investigated for its potential interactions with biological macromolecules. Studies may focus on its binding affinity to proteins or its role as a ligand in receptor studies.

Medicine

In the medical field, this compound is explored for its potential therapeutic applications. Research may include its efficacy as a drug candidate for treating specific diseases or its role in drug delivery systems.

Industry

In industry, this compound can be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of trans-3-(3-Fluoro-4-methoxyphenoxy)cyclobutanamine hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to modulation of their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers of Phenoxy-Substituted Cyclobutanamines

The target compound is part of a series of trans-3-(substituted phenoxy)cyclobutanamine hydrochlorides, where substituent positions on the aromatic ring vary. Key analogs include:

trans-3-(2-Fluoro-4-methoxyphenoxy)cyclobutanamine Hydrochloride (CAS: 1630907-23-1)

- Substituents : 2-Fluoro, 4-methoxy.

- Key Differences : The fluorine atom is positioned ortho to the oxygen bridge, altering electronic and steric interactions compared to the target compound’s meta-fluorine placement. This may influence receptor binding affinity or metabolic stability .

trans-3-(4-Fluoro-2-methoxyphenoxy)cyclobutanamine Hydrochloride (CAS: 1630906-51-2)

- Substituents : 4-Fluoro, 2-methoxy.

trans-3-(3,4-Dimethoxyphenoxy)cyclobutanamine Hydrochloride (CAS: 1630906-76-1)

Halogen-Substituted Cyclobutanamine Derivatives

trans-3-(3-Bromo-4-fluorophenyl)cyclobutanamine Hydrochloride (CAS: 1807885-05-7)

- Substituents : 3-Bromo, 4-fluoro.

- Key Differences : Bromine’s larger atomic radius and higher lipophilicity compared to methoxy could enhance blood-brain barrier penetration but may also increase toxicity risks .

trans-3-(4-Bromophenyl)cyclobutanamine Hydrochloride (CAS: 1807937-14-9)

- Substituents : 4-Bromo.

- Key Differences : The absence of methoxy and fluorine groups simplifies the structure, reducing molecular weight (MW = 226.11 for the base) and altering electronic properties .

Biological Activity

trans-3-(3-Fluoro-4-methoxyphenoxy)cyclobutanamine hydrochloride, with the CAS number 1630906-63-6, is a cyclobutane derivative that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C11H15ClFNO2, with a molecular weight of approximately 247.69 g/mol. The compound features a cyclobutane ring substituted with a phenoxy group containing a fluorine atom and a methoxy group, which may influence its biological interactions.

1. Anticancer Activity

Compounds containing phenoxy and fluorinated groups have been linked to anticancer properties. For instance, similar derivatives have demonstrated cytotoxic effects against various cancer cell lines, including lung (A549) and colorectal (HT29) cancer cells. The structure–activity relationship (SAR) indicates that the presence of fluorine can enhance the metabolic stability and bioactivity of such compounds .

Table 1: Cytotoxicity Data for Related Compounds

| Compound Name | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | A549 | 183.26 |

| Compound B | HT29 | 68.41 |

| Etoposide | A549 | 451.47 |

| 5-Fluorouracil | HT29 | >1800 |

The proposed mechanisms by which similar compounds exert their anticancer effects include:

- Inhibition of cell proliferation : By interfering with critical signaling pathways involved in cell cycle regulation.

- Induction of apoptosis : Triggering programmed cell death in malignant cells.

- Targeting specific proteins : Some derivatives have been identified as inhibitors of proteins involved in tumorigenesis, such as AXL, which plays a role in cancer cell survival and metastasis .

Case Studies

Recent studies involving structurally related compounds provide insights into the potential efficacy of this compound:

- Study on Tetrahydroacridine Derivatives : A series of tetrahydroacridine derivatives were synthesized and tested for cytotoxicity against cancer cell lines. The findings indicated that modifications in the structure significantly affected their potency, suggesting that similar modifications in this compound could yield potent anticancer agents .

- Fluorinated Phenyl Compounds : Research has shown that fluorinated phenyl compounds can exhibit enhanced biological activity due to increased lipophilicity and metabolic stability. This suggests that this compound may possess favorable pharmacokinetic properties.

Q & A

Q. What synthetic strategies are effective for preparing trans-3-(3-Fluoro-4-methoxyphenoxy)cyclobutanamine hydrochloride?

- Methodology : A two-step approach is recommended: (i) Synthesize the fluorophenoxy fragment (e.g., 3-fluoro-4-methoxyphenol) via nucleophilic aromatic substitution or demethylation of protected intermediates. (ii) Couple this fragment to a cyclobutanamine core via Mitsunobu reaction or SN2 displacement, ensuring retention of the trans configuration. Key Considerations : Use tert-butyl carbamate (Boc) protection for the amine group to prevent side reactions . For intermediates like 1-(3-Fluoro-4-methoxyphenyl)pentan-1-one, reductive amination may be applied to form the cyclobutanamine scaffold .

Q. Which analytical techniques are optimal for purity assessment and structural confirmation?

- Methodology :

- HPLC : Use a C18 column with UV detection (λ = 254 nm) and a gradient of acetonitrile/water (0.1% TFA) to resolve impurities, referencing paroxetine-related compound analyses .

- NMR : 1H/13C NMR and 2D COSY confirm stereochemistry and substituent positions, particularly the trans configuration of the cyclobutane ring .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

Q. How should the compound be stored to maintain stability?

- Methodology : Store lyophilized powder under inert gas (e.g., nitrogen) at -20°C in amber vials to prevent degradation from light or moisture. Stability studies on analogous compounds suggest a shelf life of >12 months under these conditions .

Q. What solvents are suitable for solubility testing?

- Methodology : Screen polar aprotic solvents (DMSO, DMF) and aqueous buffers (pH 1–7.4). For low solubility, use co-solvents like ethanol (≤10% v/v). Note discrepancies in solubility data may arise from crystallization kinetics or residual salts .

Q. How can the fluorophenoxy group’s electronic effects be characterized?

- Methodology : Perform Hammett analysis using substituent constants (σ) for the 3-Fluoro-4-methoxy group. Compare with analogs via UV-Vis spectroscopy or computational methods (DFT) to assess electron-withdrawing/donating effects .

Advanced Research Questions

Q. What role does the trans configuration play in receptor binding affinity?

- Methodology : Compare trans and cis isomers using:

- Molecular Docking : Model interactions with target receptors (e.g., serotonin transporters) using software like AutoDock Vina.

- Pharmacological Assays : Measure IC50 values in cell-based models. Data from paroxetine analogs suggest trans configurations enhance steric complementarity with hydrophobic binding pockets .

Q. How to resolve contradictions in reported metabolic stability data?

- Methodology : Standardize assay conditions (e.g., liver microsome source, incubation time). For example, rat vs. human microsomes may yield divergent half-lives due to cytochrome P450 isoform differences. Include positive controls (e.g., verapamil) for cross-study validation .

Q. What in silico tools predict blood-brain barrier (BBB) permeability?

- Methodology : Use QSAR models (e.g., SwissADME) incorporating topological polar surface area (TPSA) and logP values. For this compound, TPSA < 60 Ų and logP ~2.5 suggest moderate BBB penetration, consistent with cyclobutanamine derivatives .

Q. How does the 3-Fluoro-4-methoxyphenoxy moiety influence oxidative metabolism?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.